Fluxofenim

描述

Fluxofenim is a chemical compound primarily used as a herbicide safener. Herbicide safeners are agents that protect crops from the potentially harmful effects of herbicides without reducing the herbicide’s effectiveness against weeds. This compound is particularly effective in safeguarding cereal crops like wheat and sorghum from injury caused by herbicides such as metolachlor and pyroxasulfone .

准备方法

Synthetic Routes and Reaction Conditions

Fluxofenim can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of specific oxime ethers with chloroacetanilides under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The process is optimized for yield and efficiency, often involving multiple purification steps to isolate the final product .

化学反应分析

Types of Reactions

Fluxofenim undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxime derivatives.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

科学研究应用

Role as a Herbicide Safener

Fluxofenim is utilized to mitigate the phytotoxic effects of herbicides on various crops. It enhances the selectivity of herbicides by promoting the expression of detoxifying enzymes, particularly glutathione S-transferases (GSTs), which play a crucial role in detoxifying harmful compounds within plants.

Sorghum

- Enhanced Tolerance : Research indicates that this compound effectively protects sorghum from herbicide injury, particularly from S-metolachlor. It has been shown to increase biomass and reduce phytotoxicity in treated plants .

- Genome-Wide Association Studies (GWAS) : GWAS conducted on diverse sorghum lines revealed significant SNPs associated with safener-induced responses, highlighting the genetic basis for this compound's protective effects .

Wheat

- Protection Against VLCFA-Inhibiting Herbicides : In wheat varieties, this compound has demonstrated the ability to safeguard against herbicides like dimethenamid-P and pyroxasulfone. Studies report that it can enhance biomass and GST activity in wheat seedlings exposed to these herbicides .

- Dose-Response Relationships : Effective doses of this compound for protecting wheat seedlings ranged from 0.07 to 0.55 g ai kg−1 seed, significantly improving tolerance levels against various herbicide treatments .

Case Study 1: Sorghum Seed Treatment

A study evaluated the efficacy of this compound as a seed treatment for sorghum hybrids. The results indicated improved selectivity against S-metolachlor, with treated seeds showing enhanced growth and reduced injury compared to untreated controls .

Case Study 2: Wheat Varieties Response

Field trials conducted on soft white winter wheat varieties showed that this compound application led to increased GST activity and biomass under herbicide stress. The study concluded that this compound could be applied at rates significantly higher than those labeled for sorghum without causing damage to wheat seedlings .

Data Summary

| Crop Type | Herbicide Used | This compound Application Rate | Effect on Biomass | GST Activity Increase |

|---|---|---|---|---|

| Sorghum | S-metolachlor | 0.4 g kg−1 seed | Increased | Significant |

| Wheat | Dimethenamid-P | 0.36 g kg−1 seed | Increased | Up to 58% |

| Wheat | Pyroxasulfone | 0.30 - 1.03 g kg−1 seed | Increased | Varies by variety |

作用机制

Fluxofenim exerts its effects by enhancing the activity of detoxifying enzymes in plants, such as glutathione S-transferase. This enzyme helps in the conjugation and subsequent detoxification of herbicides, thereby reducing their phytotoxic effects on crops. The molecular targets of this compound include specific genes involved in the detoxification pathways, which are upregulated in response to its presence .

相似化合物的比较

Similar Compounds

- Cyometrinil

- Oxabetrinil

- Flurazole

Uniqueness of Fluxofenim

This compound is unique in its ability to protect a wide range of cereal crops from various herbicides without causing significant crop injury. Its effectiveness in enhancing the activity of detoxifying enzymes sets it apart from other safeners, making it a valuable tool in agricultural weed management .

This compound’s versatility and effectiveness make it a crucial component in modern agriculture, ensuring crop safety and improving yields.

生物活性

Fluxofenim is a chemical compound primarily recognized for its role as a herbicide safener, enhancing the tolerance of crops to herbicide applications. This article explores its biological activity, mechanisms of action, and implications in agricultural practices based on diverse research findings.

Overview of this compound

This compound (chemical name: CGA 133205) is categorized as a safener, which is a substance that protects plants from the phytotoxic effects of certain herbicides. It is particularly used in crops like sorghum and wheat, where it mitigates damage from herbicides such as S-metolachlor and dimethenamid-P. The compound functions by inducing the activity of detoxifying enzymes, specifically glutathione S-transferases (GSTs), which play a crucial role in herbicide metabolism.

This compound enhances plant resilience against herbicides through several mechanisms:

- Induction of Detoxifying Enzymes : this compound promotes the expression and activity of GSTs, which conjugate herbicides with glutathione, facilitating their detoxification and excretion from plant cells. This process reduces the phytotoxic effects of the herbicides on crops .

- Hormonal Regulation : Research indicates that this compound may influence hormone signaling pathways in plants, which could further enhance their ability to cope with stress induced by herbicide application .

- Metabolic Activation : By activating metabolic pathways associated with detoxification, this compound helps plants manage oxidative stress and other harmful effects caused by herbicides .

Case Studies

-

Sorghum Studies : In trials conducted with sorghum hybrids DKB510 and SCG340, this compound was applied as a seed treatment before herbicide application. The results demonstrated that treated plants exhibited significantly lower injury levels compared to untreated controls when exposed to S-metolachlor. Specifically, GST activity increased by 20% in treated plants under herbicide stress .

Herbicide Dose (g a.i./ha) GST Activity (nmol min⁻¹ mg⁻¹ protein) 0 6.934 1.440 7.339 Control (untreated) 6.087 -

Wheat Studies : Another study focused on soft white winter wheat varieties showed that this compound application protected against injuries from various VLCFA-inhibiting herbicides. The optimal this compound doses ranged from 0.07 to 0.55 g ai kg⁻¹ seed for effective protection against S-metolachlor .

Herbicide Type This compound Dose (g ai kg⁻¹ seed) Biomass Increase (%) S-metolachlor 0.36 58 Dimethenamid-P 0.55 30 Pyroxasulfone 1.03 38

Enzyme Activity

The enzyme activity data indicate that this compound significantly enhances GST levels across different crop varieties:

- In wheat varieties treated with this compound, GST activity increased by up to 58%, demonstrating its effectiveness as a safener .

Implications for Agriculture

The use of this compound as a safener has profound implications for sustainable agriculture:

- Increased Crop Tolerance : By enhancing the metabolic capacity of crops to detoxify herbicides, farmers can apply these chemicals more effectively without harming their crops.

- Resistance Management : Utilizing safeners like this compound can help mitigate the development of herbicide-resistant weed populations by allowing for more effective use of herbicides without increasing crop injury .

- Improved Yield : Enhanced crop resilience leads to better growth and yields, particularly in environments where weed pressure is significant.

属性

CAS 编号 |

88485-37-4 |

|---|---|

分子式 |

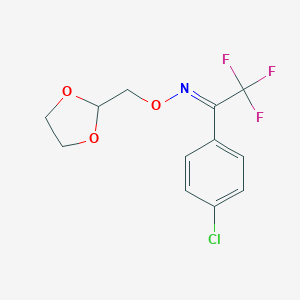

C12H11ClF3NO3 |

分子量 |

309.67 g/mol |

IUPAC 名称 |

(Z)-1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine |

InChI |

InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2/b17-11- |

InChI 键 |

UKSLKNUCVPZQCQ-BOPFTXTBSA-N |

SMILES |

C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F |

手性 SMILES |

C1COC(O1)CO/N=C(/C2=CC=C(C=C2)Cl)\C(F)(F)F |

规范 SMILES |

C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F |

Key on ui other cas no. |

88485-37-4 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

溶解度 |

9.69e-05 M |

同义词 |

ETHANONE, 1-(4-CHLOROPHENYL)-2,2,2-TRIFLUORO, O-(1,3-DIOXOLAN-2-YLMETHYL)OXIME |

蒸汽压力 |

2.85e-04 mmHg |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fluxofenim protect cereal crops from herbicide injury?

A1: this compound acts as a herbicide safener, primarily by inducing the expression of detoxification enzymes in plants, particularly glutathione S-transferases (GSTs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These enzymes catalyze the conjugation of glutathione to herbicides, making them more water-soluble and easier for the plant to detoxify. This process helps protect the crop from the damaging effects of certain herbicides while allowing the herbicide to remain effective against weeds.

Q2: Which specific herbicides does this compound offer protection against?

A2: Research shows that this compound effectively protects cereal crops, such as sorghum and wheat, against injury caused by chloroacetamide herbicides, including S-metolachlor, dimethenamid-P, alachlor, and metolachlor. [, , , , , , , , ] It can also enhance the detoxification of other herbicides like pyroxasulfone, terbuthylazine, and butachlor. [, , ]

Q3: Does this compound provide the same level of protection to all plant species?

A3: No, this compound primarily protects monocot species, such as sorghum, wheat, and maize. [, , , , , , ] While it can induce GST expression in dicots like Arabidopsis, it doesn't confer the same level of herbicide tolerance. This selective protection may be due to differences in the localization and types of GSTs induced in monocots versus dicots. []

Q4: Besides GSTs, are other detoxification mechanisms involved in this compound-mediated protection?

A4: Yes, transcriptome analysis in sorghum treated with this compound revealed the upregulation of other detoxification-related genes besides GSTs. [] These include genes encoding cytochrome P450s and UDP-dependent glucosyltransferases (UGTs). [] This suggests that this compound might activate multiple pathways involved in xenobiotic detoxification in plants.

Q5: How does this compound impact glutathione levels in plants?

A5: Research suggests that this compound doesn't significantly affect glutathione levels in plants. [] Instead, it enhances the activity and expression of GSTs, which utilize glutathione for herbicide detoxification.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H8ClF3O3N and a molecular weight of 291.64 g/mol.

Q7: How is this compound typically applied to crops?

A7: this compound is generally applied as a seed treatment. [, , , , , , , , ] This method allows for direct absorption by the seed, ensuring its presence during the vulnerable seedling stage.

Q8: Is there any research exploring how structural modifications to this compound affect its activity?

A9: While detailed SAR studies on this compound are limited in the provided research, the efficacy of other safeners with different structures has been compared to this compound. [, , , , , , ] This information indirectly suggests that specific structural features are crucial for safener activity and selectivity. Further investigation focusing on this compound's structure-activity relationship would be valuable.

Q9: Are there other safeners available that offer similar protection to this compound?

A12: Yes, several other safeners protect cereal crops from herbicide injury. Research has explored alternative safeners like benoxacor, cloquintocet-mexyl, fenchlorazole-ethyl, fenclorim, naphthalic anhydride, and dichlormid, comparing their efficacy and impact on enzyme activity to that of this compound. [, , , , , , , , , , , , , ] The choice of safener depends on the specific herbicide, crop species, and desired level of protection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。